2-Aminophenazine

genotoxicity micronucleus assay clastogenicity

2-Aminophenazine (CAS 2876-23-5; synonym phenazin-2-amine) is a monosubstituted phenazine derivative bearing a primary amino group at the 2‑position of the tricyclic heteroaromatic scaffold. Phenazines are nitrogen‑containing heterocycles recognized for their redox activity, ability to intercalate into nucleic acids, and broad antimicrobial and antitumor screening profiles.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 2876-23-5
Cat. No. B3350554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenazine
CAS2876-23-5
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)N
InChIInChI=1S/C12H9N3/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2
InChIKeyRHQTYDDJBYBCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminophenazine (CAS 2876-23-5) – Core Identifiers and Compound-Class Context for Sourcing


2-Aminophenazine (CAS 2876-23-5; synonym phenazin-2-amine) is a monosubstituted phenazine derivative bearing a primary amino group at the 2‑position of the tricyclic heteroaromatic scaffold [1]. Phenazines are nitrogen‑containing heterocycles recognized for their redox activity, ability to intercalate into nucleic acids, and broad antimicrobial and antitumor screening profiles [2]. Among simple aminophenazines, the position of the amino substituent decisively alters electronic configuration, fluorescence behaviour, and chemical reactivity, which precludes generic in‑class substitution [3].

2-Aminophenazine – Why Positional Isomers and Unsubstituted Phenazine Cannot Substitute in Assays and Synthesis


Phenazine and its aminophenazine isomers (e.g., 1‑aminophenazine, 2,7‑diaminophenazine) are frequently pooled as “phenazine‑based” scaffolds, yet the 2‑amino substitution pattern confers a unique combination of fluorescent emissive properties, genotoxic profile, and diazotization product selectivity that is not shared by the 1‑amino isomer or the unsubstituted parent [1]. Unsubstituted phenazine is effectively non‑fluorescent because its lowest singlet excited state is n–π* in character, whereas the amino substituent in 2‑aminophenazine inverts the excited‑state ordering to yield a detectable fluorescence signal [2]. In addition, 1‑aminophenazine fails to afford a coupling‑competent diazonium salt, forcing researchers who require a diazotizable phenazine amine to select the 2‑amino derivative [3]. These functional divergences mean that procurement of the correct regioisomer is critical for applications ranging from fluorescent probe construction to mutagenicity studies.

2-Aminophenazine – Head‑to‑Head and Cross‑Study Quantitative Differentiation Data vs. Comparators


In‑Vivo Genotoxicity: 2‑Aminophenazine Is a Weak Clastogen, Whereas Phenazine and 1‑Aminophenazine Are Inactive

In a direct four‑compound head‑to‑head comparison using the mouse peripheral blood micronucleus test, 2‑aminophenazine (2‑APz) induced a statistically significant increase in micronucleated reticulocytes (MNRETs) in both ICR and BDF1 mice, whereas phenazine (Pz) and 1‑aminophenazine (1‑APz) were negative at all doses and time points examined [1]. The observed elevation was most prominent 48 h after 200 mg/kg in ICR mice and 72 h after 400 mg/kg in BDF1 mice [1]. In contrast, 2,7‑diaminophenazine (2,7‑DAPz) produced a strong, dose‑dependent MNRET response, demonstrating that the number of amino groups also modulates genotoxic potency [1].

genotoxicity micronucleus assay clastogenicity

Fluorescence Quantum Yield: 2‑Aminophenazine Is Detectably Fluorescent (Φ = 0.24), While Phenazine Is Non‑Fluorescent Due to Inverted Excited State

2‑Aminophenazine (2‑aphz) exhibits a fluorescence quantum yield Φ = 0.24 in dichloromethane, as reported during the characterisation of a derivative that retains the phenazine‑localised emissive state [1]. This is corroborated by an independent spectrophotometric study showing that the 2‑amino substitution changes the lowest excited singlet from n–π* to π–π* character, rendering the molecule fluorescent, whereas unsubstituted phenazine remains non‑fluorescent under analogous conditions [2]. The absolute Φ of phenazine is not quantified because emission is below the detection limit of typical steady‑state instruments, consistent with its designation as non‑fluorescent [2].

fluorescence quantum yield photophysics

Diazotization Outcome: 2‑Aminophenazine Gives a Quantifiable, Low‑Yield Quinone Diazide, Whereas 1‑Aminophenazine Yields an Unproductive Diazonium Cation

Diazotization of 2‑aminophenazine generates the corresponding quinone diazide in only 16 % yield, accompanied by 30 % unsubstituted phenazine arising from a competing redox pathway [1]. In contrast, the 1‑amino isomer initially forms a diazonium cation that is rapidly hydrolysed to 1‑diazo‑2(1H)‑phenazinone, a species which cannot couple with β‑naphthol and thus fails to serve as a useful intermediate for azo‑dye formation [2]. Consequently, 2‑aminophenazine is the only mono‑aminophenazine isomer that provides, albeit in modest yield, a diazotisable entry point for subsequent coupling chemistry.

diazotization synthetic intermediate regioselectivity

Nitration Regioselectivity: 2‑Aminophenazine Nitrates at C‑1, Whereas 1‑Aminophenazine Nitrates at C‑4

Upon nitration, 2‑aminophenazine affords exclusively 2‑amino‑1‑nitrophenazine, while 1‑aminophenazine yields 1‑amino‑4‑nitrophenazine [1]. This complementary regiochemical outcome is governed by the directing effect of the amino substituent and allows synthetic access to two different mono‑nitro isomers; selecting the wrong starting aminophenazine leads to the incorrect substitution pattern.

nitration regioselectivity electrophilic substitution

2-Aminophenazine – Highest‑Confidence Application Scenarios Based on Verified Differentiation Data


Fluorescent Probe and Sensor Design Requiring a Phenazine Fluorophore

The moderate fluorescence quantum yield (Φ = 0.24 in CH₂Cl₂) of 2‑aminophenazine, combined with its established use as a fluorescent building block for cation‑responsive ligands, makes it the preferred phenazine fluorophore [1]. Phenazine itself is non‑fluorescent and cannot serve as a luminescent reporter [2]; therefore, procurement of 2‑aminophenazine is essential for any fluorescence‑based assay or sensor architecture built on a phenazine core.

In‑Vivo Genotoxicity Screening Panels for Aminophenazines

The micronucleus induction assay in mouse peripheral blood reticulocytes demonstrates that 2‑aminophenazine is a weak but measurable clastogen, while phenazine and 1‑aminophenazine are negative [3]. Researchers investigating structure‑activity relationships for phenazine genotoxicity can use 2‑aminophenazine as a reference weak‑positive control, enabling benchmarking of more heavily substituted derivatives (e.g., 2,7‑diaminophenazine, which is strongly clastogenic).

Synthesis of Azo‑Dye Intermediates via Diazotisation of the Phenazine Scaffold

2‑Aminophenazine is the only mono‑aminophenazine that yields a diazotisation product with documented coupling competence (16 % quinone diazide yield) [4]. The 1‑amino isomer is completely ineffective because its diazonium salt undergoes rapid hydrolysis to a non‑coupling species [5]. This makes 2‑aminophenazine the exclusive choice for preparing phenazine‑based azo dyes or diazonium intermediates, guiding synthetic chemists to the correct regioisomer at the procurement stage.

Regioselective C‑1 Functionalisation of the Phenazine Core via Nitration

Nitration of 2‑aminophenazine proceeds exclusively at the ortho position (C‑1), delivering 2‑amino‑1‑nitrophenazine as a single product [6]. In contrast, 1‑aminophenazine nitrates at C‑4, providing a structurally distinct nitro‑phenazine scaffold. Synthetic programmes that require C‑1‑substituted phenazine intermediates must therefore source the 2‑amino isomer to achieve the correct regioisomer with high fidelity.

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